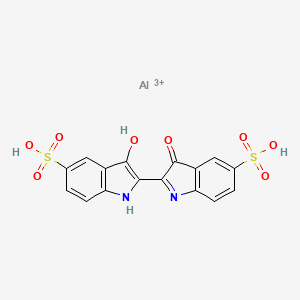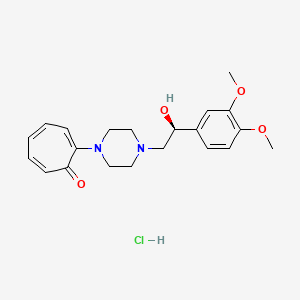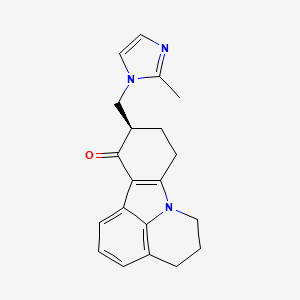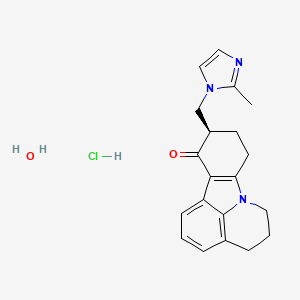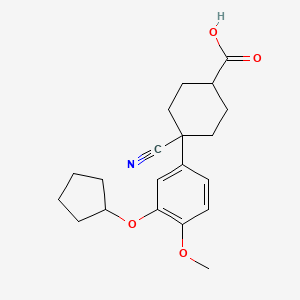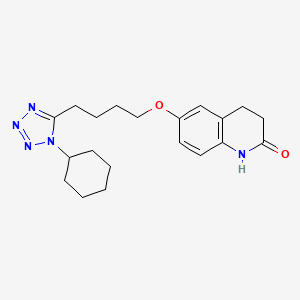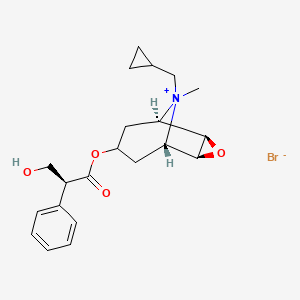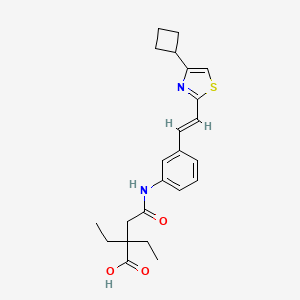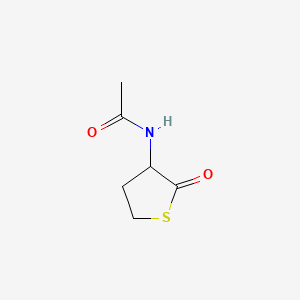
シチコリン
概要
説明
Molecular Structure Analysis
Citiolone has a molecular formula of C6H9NO2S . Its average mass is 159.206 Da and its monoisotopic mass is 159.035400 Da . The molecule contains a total of 19 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 thioester (aliphatic) .Physical And Chemical Properties Analysis
Citiolone has a density of 1.3±0.1 g/cm3 . Its boiling point is 427.3±34.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.2±3.0 kJ/mol . The flash point is 212.2±25.7 °C . The index of refraction is 1.542 . The molar refractivity is 39.7±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学的研究の応用
多発性硬化症の治療
シチコリンは、多発性硬化症の補助療法の潜在的な候補として特定されています . 再発寛解型多発性硬化症(RR-MS)では、再発は、脳脊髄に侵入して白質と灰白質の軸索のミエリン鞘を損傷する自己反応性免疫細胞によって引き起こされます . シチコリンは、MSの2つの補完的なげっ歯類モデルである実験的自己免疫性脳脊髄炎(EAE)とクプリゾン誘導ミエリン毒性において、有意な有効性が認められています .
外傷性脳損傷における神経保護
シチコリンは、外傷性脳損傷(TBI)などの脳虚血関連疾患の治療に使用されてきました . シチコリンは、生化学的、薬理学的、薬物動態学的特性を持ち、TBIの治療に役立つ可能性のある神経保護薬です . 臨床研究で得られた結果に基づくと、シチコリンは、意識の回復を早め、TBI患者の転帰を改善することができ、優れた安全性プロファイルを持っています .
脳卒中における神経保護
シチコリンは、脳卒中の治療にも使用されます。 シチコリンは、迅速な加水分解と脱リン酸化を受けてシチジンとコリンを生成し、これらは脳に別々に侵入し、脳細胞内でCDP-コリンを再合成するために使用されます . このプロセスは、神経細胞膜の修復に不可欠であり、脳卒中患者の回復を助けることができます。
緑内障の治療
シチコリン治療は、緑内障患者の視覚誘発電位(VEP)を改善します . これは、VEPモニタリングがMSにおける再ミエリン化の指標として頻繁に使用されているため、関連しています .
Safety and Hazards
In case of accidental release of Citiolone, dust formation should be avoided. Breathing mist, gas, or vapours should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
作用機序
Target of Action
Citiolone, also known as Citicoline, is a naturally occurring compound in the body that plays a crucial role in various biochemical processes It’s known that citiolone is a derivative of the amino acid cysteine , which suggests that it may interact with biological systems that involve cysteine or its derivatives.
Mode of Action
It’s known that thiolactones, a class of compounds to which citiolone belongs, can be ring-opened by hydroxy or amine groups, releasing thiols, which can further react with a large variety of functional groups . This suggests that Citiolone might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that citiolone plays a role in liver therapy . It acts as an antioxidant, reducing oxidative stress and inflammation, promoting liver cell regeneration, and aiding in the synthesis of essential molecules like glutathione .
Pharmacokinetics
It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a drug .
Result of Action
Citiolone has been found to have several beneficial effects in the treatment of liver cirrhosis. It acts as a potent antioxidant, helping to reduce oxidative stress and inflammation in the liver. This can help to protect liver cells from further damage and slow down the progression of cirrhosis. Additionally, Citiolone has been found to promote liver cell regeneration and repair, which can help to improve liver function and reduce symptoms of cirrhosis .
Action Environment
It’s known that many factors, including the patient’s overall health, diet, and the presence of other medications, can influence the effectiveness of a drug .
生化学分析
Biochemical Properties
Citiolone plays a significant role in various biochemical reactions. It acts as a potent antioxidant, reducing oxidative stress and inflammation. This compound interacts with several biomolecules, including enzymes and proteins. For instance, Citiolone is involved in the synthesis of glutathione, an essential molecule for detoxification processes in the liver . It also interacts with hydroxyl free radicals, scavenging them to protect cells from oxidative damage .
Cellular Effects
Citiolone has notable effects on different types of cells and cellular processes. In liver cells, it promotes cell regeneration and repair, improving liver function and reducing symptoms of liver cirrhosis . Additionally, Citiolone influences cell signaling pathways and gene expression by modulating the activity of various kinases and transcription factors. It also affects cellular metabolism by enhancing the synthesis of essential molecules like glutathione .
Molecular Mechanism
At the molecular level, Citiolone exerts its effects through several mechanisms. It binds to hydroxyl free radicals, neutralizing them and preventing oxidative damage to cells . Citiolone also modulates enzyme activity, either inhibiting or activating specific enzymes involved in detoxification and antioxidant processes. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citiolone change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that Citiolone maintains its antioxidant properties and continues to promote liver cell regeneration over extended periods . Its stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Citiolone vary with different dosages in animal models. At low doses, Citiolone exhibits beneficial effects, such as reducing oxidative stress and promoting cell regeneration . At high doses, it can cause toxic or adverse effects, including recurrent fixed drug eruptions . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without causing harm.
Metabolic Pathways
Citiolone is involved in several metabolic pathways, particularly those related to detoxification and antioxidant processes. It interacts with enzymes like glutathione synthetase, facilitating the synthesis of glutathione . Citiolone also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, Citiolone is transported and distributed through specific transporters and binding proteins. It accumulates in the liver, where it exerts its therapeutic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, ensuring its effective distribution to target sites.
Subcellular Localization
Citiolone’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in detoxification and antioxidant processes . Post-translational modifications and targeting signals direct Citiolone to specific compartments within the cell, ensuring its proper function and efficacy.
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195-16-0, 17896-21-8 | |
| Record name | Citiolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citiolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citiolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITIOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



